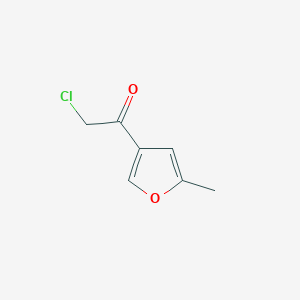

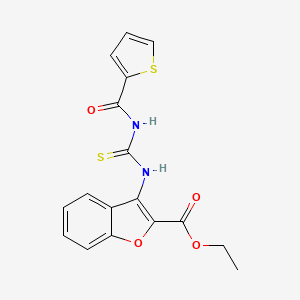

2-Chloro-1-(5-methylfuran-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-(5-methylfuran-3-yl)ethanone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as furanone C-30 and is a member of the furanone family of compounds. The unique structure of 2-Chloro-1-(5-methylfuran-3-yl)ethanone makes it an interesting molecule to study, and it has been the focus of many research studies in recent years.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 2-Chloro-1-(5-methylfuran-3-yl)ethanone, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The structural flexibility of furan compounds allows for the synthesis of various derivatives that can be potent antibacterial agents, potentially addressing the issue of microbial resistance .

Spectroscopic Analysis

The compound’s spectroscopic characteristics are crucial for understanding its structural and electronic properties. Techniques such as FT-IR, FT-Raman, UV–VIS, and NMR spectroscopy are employed to elucidate the compound’s structure. These methods provide insights into the vibrational and geometrical properties, which are essential for various applications in material science and chemistry .

Food Industry Applications

Derivatives of furan, like 2-Chloro-1-(5-methylfuran-3-yl)ethanone, contribute significantly to the aroma of cooked foods. They are natural constituents of various food items, including liquors, roasted coffee beans, and smoked salmons. Their role in flavor and fragrance industries is vital, as they are used to enhance the sensory attributes of food and beverages .

Pharmaceutical Synthesis

In medicinal chemistry, the incorporation of the furan nucleus into drug molecules is a key synthetic strategy. Furan derivatives exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and antidepressant effects. Therefore, they are valuable scaffolds for the development of new pharmaceuticals .

Material Science

The compound’s properties make it suitable for use in material science, particularly in the manufacture of polymers and other materials. Its reactivity and stability under various conditions are beneficial for creating materials with specific desired properties .

Agrochemicals

Furan derivatives are also used in the synthesis of agrochemicals. Their chemical properties can be tailored to produce compounds that are effective as pesticides or herbicides, contributing to sustainable agriculture practices .

Sustainable Chemistry

The compound plays a role in sustainable chemistry initiatives. Its derivatives can be used as alternatives to more hazardous chemicals in various industrial processes, reducing the environmental impact and promoting greener chemical practices .

Corrosion Inhibition

In the field of corrosion science, furan derivatives are explored as corrosion inhibitors. Their ability to form protective layers on metal surfaces makes them valuable in extending the life of metal structures and components .

Mechanism of Action

Target of Action

Many organic compounds, including those with furan rings, can interact with various enzymes, receptors, or other proteins in the body. The specific targets of “2-Chloro-1-(5-methylfuran-3-yl)ethanone” would depend on its exact structure and properties .

Mode of Action

The compound could interact with its targets by binding to them, potentially altering their function. This could lead to changes in cellular processes, depending on the role of the target .

Biochemical Pathways

The compound could affect various biochemical pathways, depending on its targets. This could lead to downstream effects on cellular functions and processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Chloro-1-(5-methylfuran-3-yl)ethanone” would depend on factors such as its chemical structure, solubility, stability, and the route of administration. These properties would influence its bioavailability and its ability to reach its targets in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

2-chloro-1-(5-methylfuran-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5-2-6(4-10-5)7(9)3-8/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGAYUGSJLRESA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(5-methylfuran-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2569432.png)

![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)